3-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-4-nitrobenzamide
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Overview
Description
3-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-4-nitrobenzamide is a complex organic compound that features a benzoxadiazole core, a morpholine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-4-nitrobenzamide typically involves multiple steps:
Formation of the Benzoxadiazole Core: This can be achieved by reacting 2-aminophenol with nitrous acid to form the benzoxadiazole ring.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Nitrobenzamide Group: The nitrobenzamide group can be attached through amide bond formation using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzoxadiazole core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas can be used.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Amino derivatives of the nitrobenzamide group.
Substitution: Various substituted benzoxadiazole derivatives.
Scientific Research Applications
3-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core.
Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-4-nitrobenzamide depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea
- N-(3-chlorophenyl)-N’-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea
Uniqueness
3-methyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-4-nitrobenzamide is unique due to the presence of the nitrobenzamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C18H17N5O5 |
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Molecular Weight |
383.4g/mol |
IUPAC Name |
3-methyl-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C18H17N5O5/c1-11-10-12(2-4-14(11)23(25)26)18(24)19-13-3-5-15(17-16(13)20-28-21-17)22-6-8-27-9-7-22/h2-5,10H,6-9H2,1H3,(H,19,24) |
InChI Key |
VSNWYDXPDZKFNS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4)[N+](=O)[O-] |
Origin of Product |
United States |
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